molecular formula C13H17NO B7595970 N-(1-phenylcyclopentyl)acetamide

N-(1-phenylcyclopentyl)acetamide

カタログ番号 B7595970
分子量: 203.28 g/mol
InChIキー: NXXCDPQDUSCZSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-phenylcyclopentyl)acetamide, also known as N-phenylcyclopentylacetamide (commonly referred to as "PCA"), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PCA is a member of the arylcyclohexylamine class of compounds and is structurally related to phencyclidine (PCP) and ketamine.

作用機序

The mechanism of action of PCA is not fully understood, but it is believed to involve the modulation of glutamate and dopamine neurotransmitter systems. PCA has been shown to inhibit the reuptake of dopamine and to increase the release of glutamate in the prefrontal cortex. This leads to an increase in the activity of excitatory neurons and may contribute to the psychotropic effects of PCA.
Biochemical and Physiological Effects
PCA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and to inhibit the reuptake of dopamine in the prefrontal cortex. PCA has also been shown to increase the release of glutamate in the prefrontal cortex. These effects may contribute to the psychotropic effects of PCA, including altered perception, hallucinations, and dissociation.

実験室実験の利点と制限

PCA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity yield. PCA has also been shown to have a high affinity for the NMDA receptor and the sigma-1 receptor, making it a potential candidate for the treatment of neurological disorders. However, there are also limitations to the use of PCA in lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, PCA has been shown to have a high potential for abuse, which may limit its use in certain research settings.

将来の方向性

There are several future directions for research on PCA. One potential direction is the development of PCA derivatives that have improved pharmacokinetic properties and reduced potential for abuse. Another direction is the investigation of the potential therapeutic applications of PCA in the treatment of neurological disorders such as Alzheimer's disease and depression. Finally, research could be conducted to further elucidate the mechanism of action of PCA and its effects on glutamate and dopamine neurotransmitter systems.
Conclusion
In conclusion, N-(1-phenylcyclopentyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PCA has been shown to have an affinity for the NMDA receptor and the sigma-1 receptor, which makes it a potential candidate for the treatment of neurological disorders. PCA has several advantages for use in lab experiments, but there are also limitations to its use. Future research directions include the development of PCA derivatives, investigation of its therapeutic applications, and further elucidation of its mechanism of action.

合成法

PCA can be synthesized using a variety of methods, including the reaction of cyclopentanone with phenylmagnesium bromide, followed by acetylation with acetic anhydride. Another synthesis method involves the reaction of cyclopentanone with phenylhydrazine, followed by acetylation with acetic anhydride. These methods have been optimized to produce high yields and purity of PCA.

科学的研究の応用

PCA has been used in scientific research for its potential applications as a psychotropic drug. It has been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. PCA has also been shown to have an affinity for the sigma-1 receptor, which is involved in regulating cellular signaling pathways. These properties make PCA a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and depression.

特性

IUPAC Name

N-(1-phenylcyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11(15)14-13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXCDPQDUSCZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。